Cas no 538-74-9 (Benzyl sulfide)

Benzyl sulfide 化学的及び物理的性質
名前と識別子
-
- Benzyl Sulfide
- Benzene, 1,1'-[thiobis(methylene)]bis-
- benzyl monosulfide
- benzyl thioether
- dibenzyl monosulfide
- dibenzyl sulfide
- dibenzyl thioether
- 1,3-Diphenyl-2-thiapropane
- Sulfide,benzyl-
- [(Benzylsulfanyl)methyl]benzene
- Benzene,1,1'-[thiobis(methylene)]bis
- benzylsulfanylmethylbenzene
- Dibenzyl sulphide
- dibenzylsulfane
- Sulfide, dibenzyl
- 1,1'-(Thiobis(methylene))bisbenzene
- Benzene, 1,1'-(thiobis(methylene))bis-
- LUFPJJNWMYZRQE-UHFFFAOYSA-N
- 1,1'-[thiobis(
- MFCD00004784
- CCRIS 5969
- ((Benzylthio)methyl)benzene
- MLS002152894
- AKOS003626437
- (phenylmethylthio)methylbenzene
- 4-AMINOBENZOICACIDHCL
- (C6H5CH2)2S
- D88649
- NS00042676
- 1,1'-[thiobis(methylene)]dibenzene
- NCGC00091191-01
- SCHEMBL206
- NSC 212544
- AI3-00842
- HSDB 2794
- FT-0624646
- (phenylmethylsulfanyl)methylbenzene
- CHEMBL1369381
- Q10374760
- NCGC00257880-01
- 538-74-9
- NCGC00091191-02
- A829811
- NSC6648
- UNII-Q08048624M
- DTXCID704599
- Sulfide, dibenzyl-
- HMS2270O24
- benzyl sulphide
- DTXSID6024599
- EINECS 208-703-6
- AC-16469
- SULFIDE,DIBENZYL
- Tox21_200326
- SMR000112558
- CAS-538-74-9
- SCHEMBL11075647
- NSC212544
- NSC-212544
- Q08048624M
- BENZYL SULFIDE [MI]
- Dibenzyl sulfide, >=95.0% (HPLC)
- Dibenzylsulfid
- BENZYL SULFIDE [HSDB]
- InChI=1/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H
- NSC-6648
- B0440
- Benzene,1'-[thiobis(methylene)]bis-
- dibenzylsulfide
- STL482503
- DB-052416
- 1,1'-(sulfanediyldimethanediyl)dibenzene
- Benzyl sulfide
-
- MDL: MFCD00004784
- インチ: 1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: LUFPJJNWMYZRQE-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1911157
計算された属性
- せいみつぶんしりょう: 214.08200
- どういたいしつりょう: 214.081621
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 色と性状: 無色シート状結晶
- 密度みつど: 1.0880
- ゆうかいてん: 48.0 to 50.0 deg-C
- ふってん: 131°C/2mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.6170 (estimate)
- すいようせい: <0.1 g/100 mL at 21 ºC
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 25.30000
- LogP: 4.12000
- ようかいせい: エタノールやエーテルに可溶で、水にほとんど溶けない
- かんど: 空気に敏感である
- マーカー: 1145
Benzyl sulfide セキュリティ情報
- 危険物輸送番号:UN 3335
- WGKドイツ:2
- セキュリティの説明: S22-S24/25
- 福カードFコード:13
- RTECS番号:DC0512500
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:0-10°C
- TSCA:Yes
Benzyl sulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Benzyl sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806332-500g |
Dibenzyl sulfide |
538-74-9 | 99% | 500g |
1,518.00 | 2021-05-17 | |
Apollo Scientific | OR350118-100g |
Dibenzyl sulfide |
538-74-9 | 99% | 100g |
£71.00 | 2025-02-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22337-100g |
Dibenzyl sulfide, 99% |
538-74-9 | 99% | 100g |
¥889.00 | 2023-03-15 | |
abcr | AB133344-100 g |
Dibenzyl sulfide, 99%; . |
538-74-9 | 99% | 100g |
€183.20 | 2023-06-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0440-25G |
Benzyl Sulfide |
538-74-9 | >98.0%(GC) | 25g |
¥300.00 | 2023-09-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100593-100g |
Benzyl sulfide |
538-74-9 | 99% | 100g |
¥383.90 | 2023-09-03 | |
abcr | AB133344-100g |
Dibenzyl sulfide, 99%; . |
538-74-9 | 99% | 100g |
€190.70 | 2025-02-20 | |
Aaron | AR003Q0X-5g |
Dibenzylsulfane |
538-74-9 | 99% | 5g |
$6.00 | 2025-01-22 | |
Aaron | AR003Q0X-100g |
Dibenzylsulfane |
538-74-9 | 99% | 100g |
$54.00 | 2025-01-22 | |
abcr | AB133344-5g |
Dibenzyl sulfide, 99%; . |
538-74-9 | 99% | 5g |
€77.40 | 2025-02-20 |
Benzyl sulfide 関連文献
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1. Recent progress in pyrolyzed carbon materials as electrocatalysts for the oxygen reduction reactionChen Ouyang,Xun Wang Inorg. Chem. Front. 2020 7 28
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioestersYoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun. 2020 56 5771
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Gabriel A. Asseily,Robert P. Davies,Henry S. Rzepa,Andrew J. P. White New J. Chem. 2005 29 315
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4. LXVIII.—Compounds of ferric chloride with ether and with dibenzyl sulphideAquila Forster,Christopher Cooper,George Yarrow J. Chem. Soc. Trans. 1917 111 809
-
5. Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh2(O2CMe)4(SbPh3)2], [Rh2(O2CMe)4(AsPh3)2], and [Rh2(O2CMe)4{S(CH2Ph)2}2]Robin J. H. Clark,Andrew J. Hempleman,Helen M. Dawes,Michael B. Hursthouse,Colin D. Flint J. Chem. Soc. Dalton Trans. 1985 1775
-
Augustina Jozeliūnait?,Domantas Val?eckas,Edvinas Orentas RSC Adv. 2021 11 4104
-
7. Magneli-type tungsten oxide nanorods as catalysts for the selective oxidation of organic sulfidesRené D?ren,Jens Hartmann,Benjamin Leibauer,Martin Panth?fer,Mihail Mondeshki,Wolfgang Tremel Dalton Trans. 2021 50 14027
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Gonzalo Givaja,Pilar Amo-Ochoa,Carlos J. Gómez-García,Félix Zamora Chem. Soc. Rev. 2012 41 115
-
H. Mackle,R. G. Mayrick Trans. Faraday Soc. 1962 58 238
-
10. 744. Action of alkali metals on organic sulphur compounds. Part III. The cleavage of benzyl phenyl sulphide and dibenzyl sulphide by potassium in 1,2-dimethoxyethaneR. Gerdil,E. A. C. Lucken J. Chem. Soc. 1964 3916
Benzyl sulfideに関する追加情報
Benzyl sulfide (CAS No. 538-74-9): A Comprehensive Overview
Benzyl sulfide, with the chemical formula C7H8S, is an organic compound characterized by a benzyl group attached to a sulfur atom. This compound, identified by its CAS number 538-74-9, has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and potential in various research domains. The unique structural and electronic properties of Benzyl sulfide make it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The chemical structure of Benzyl sulfide consists of a phenyl ring (C6H5) linked to a sulfur atom, which is further bonded to a methyl group (CH3). This configuration imparts distinct reactivity, allowing it to participate in a wide range of chemical transformations. The presence of the benzyl group enhances its solubility in organic solvents, making it a convenient choice for various synthetic protocols.
In recent years, Benzyl sulfide has been extensively studied for its pharmacological properties. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, including therapeutic agents targeting neurological disorders. Preliminary studies suggest that derivatives of Benzyl sulfide may exhibit neuroprotective effects, making them promising candidates for further investigation. The compound's ability to interact with biological targets such as enzymes and receptors has opened new avenues in drug discovery.
The role of Benzyl sulfide in synthetic organic chemistry cannot be overstated. It serves as a crucial building block for constructing more complex molecules. For instance, it is frequently used in the preparation of benzylthioethers, which are key intermediates in the synthesis of heterocyclic compounds. These heterocycles are widely employed in pharmaceuticals due to their diverse biological activities.
One of the most notable applications of Benzyl sulfide is in the field of agrochemicals. Its derivatives have been investigated for their potential as pesticides and herbicides. The sulfur atom in its structure contributes to its reactivity, enabling it to participate in various biochemical pathways that can inhibit the growth of pests and weeds. This makes Benzyl sulfide a valuable component in the development of environmentally friendly agricultural solutions.
The industrial production of Benzyl sulfide typically involves the reaction between benzyl alcohol and hydrogen sulfide under controlled conditions. This process highlights the compound's significance as a commercial product. The purity and yield of this reaction are critical factors that influence its applicability in various industries.
In terms of safety and handling, Benzyl sulfide is generally considered non-hazardous under normal conditions. However, like many organic compounds, it should be handled with appropriate personal protective equipment (PPE) to minimize exposure. Proper ventilation and storage conditions are essential to ensure its stability and prevent degradation.
The future prospects of Benzyl sulfide are promising, with ongoing research focusing on expanding its applications. Advances in computational chemistry and molecular modeling are expected to provide deeper insights into its reactivity and potential uses. Additionally, the integration of green chemistry principles may lead to more sustainable methods for synthesizing derivatives of Benzyl sulfide.
In conclusion, Benzyl sulfide (CAS No. 538-74-9) is a multifaceted compound with significant implications across multiple industries. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, while its potential pharmacological properties offer exciting opportunities for drug development. As research continues to uncover new applications, the importance of this compound is likely to grow even further.
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